2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid
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Overview
Description
2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of both amino and nitro functional groups attached to a benzene ring, along with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid typically involves the nitration of phenylamine derivatives followed by sulfonation. One common method involves the nitration of 4-aminophenylamine to introduce the nitro group, followed by sulfonation to attach the sulfonic acid group. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration and sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The nitro and amino groups can participate in redox reactions, while the sulfonic acid group can enhance solubility and facilitate interactions with biological molecules. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Similar in structure but lacks the sulfonic acid group.
2-Aminobenzenesulfonic acid: Lacks the nitro group but has similar sulfonic acid and amino functionalities.
4-Aminophenylamine: Contains amino groups but lacks the nitro and sulfonic acid groups.
Uniqueness
2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is unique due to the combination of nitro, amino, and sulfonic acid groups on a single aromatic ring. This unique combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Biological Activity
2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid, also known as sulfanilic acid, is an organic compound with significant biological activity. It is characterized by the presence of a nitro group, which is known to enhance the biological properties of compounds. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula : C12H11N3O5S
- CAS Number : 76324498
- Structure : The compound features a sulfonic acid group attached to an aniline derivative, which contributes to its solubility and interaction with biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The nitro group plays a crucial role in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This mechanism is particularly relevant in antimicrobial activity, where the compound can disrupt cellular processes in pathogens.
Antimicrobial Activity
Recent studies have highlighted the broad-spectrum antimicrobial properties of compounds containing nitro groups. For instance, it has been shown that the nitro group can trigger toxicity in microorganisms through redox reactions, leading to cell death. The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 3.125 μg/mL | |
S. aureus | 3.125 μg/mL | |
Pseudomonas aeruginosa | Notable inhibition observed |
Case Studies
Toxicological Profile
The safety profile of this compound has been assessed in various studies. It has been shown to cause mild irritation in ocular studies but is generally considered safe at low concentrations . Further toxicological assessments are necessary to fully understand its safety for therapeutic use.
Properties
IUPAC Name |
5-amino-2-(4-nitroanilino)benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c13-8-1-6-11(12(7-8)21(18,19)20)14-9-2-4-10(5-3-9)15(16)17/h1-7,14H,13H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTPEUAQRSSTFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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